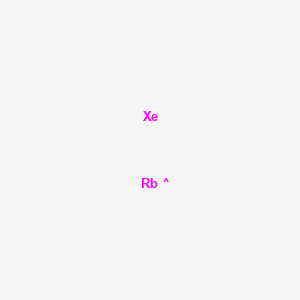
Rubidium;xenon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium xenon is a compound formed from the elements rubidium and xenon Rubidium is a highly reactive alkali metal, while xenon is a noble gas known for its inertness
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rubidium xenon compounds can be synthesized through various methods, including:
Direct Combination: Rubidium and xenon can be combined under high pressure and temperature conditions to form rubidium xenon compounds. This method requires precise control of the reaction environment to ensure the formation of the desired compound.
Solvent Extraction: Rubidium can be extracted from brine using solvent extraction methods, which involve the use of specific solvents to separate rubidium from other elements. .
Industrial Production Methods: Industrial production of rubidium xenon compounds typically involves the use of high-pressure reactors and specialized equipment to maintain the necessary reaction conditions. The process may also include purification steps to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Rubidium xenon compounds can undergo various chemical reactions, including:
Oxidation: Rubidium can react with oxygen to form rubidium oxide, which can further react with xenon under specific conditions.
Reduction: Rubidium xenon compounds can be reduced using reducing agents to form different products.
Substitution: Rubidium xenon compounds can participate in substitution reactions where xenon is replaced by other elements or compounds
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and other halogens.
Reducing Agents: Hydrogen, sodium, and other alkali metals.
Reaction Conditions: High pressure, high temperature, and controlled atmosphere.
Major Products:
Rubidium Oxide: Formed through oxidation reactions.
Rubidium Halides: Formed through reactions with halogens.
Various Rubidium Xenon Complexes: Formed through substitution and combination reactions.
Applications De Recherche Scientifique
Rubidium xenon compounds have a wide range of applications in scientific research, including:
Chemistry: Used as reagents in various chemical reactions and studies.
Biology: Utilized in biological research for studying cellular processes and interactions.
Industry: Applied in the development of advanced materials and technologies, including high-performance batteries and specialized sensors
Mécanisme D'action
The mechanism of action of rubidium xenon compounds involves the interaction of rubidium and xenon atoms at the molecular level. Rubidium, being highly reactive, can form bonds with xenon under specific conditions. The resulting compound can interact with various molecular targets and pathways, depending on the specific application. For example, in medical imaging, rubidium xenon compounds can enhance the contrast and resolution of MRI images by interacting with biological tissues and providing detailed information about their structure and function .
Comparaison Avec Des Composés Similaires
Rubidium Chloride: A common rubidium compound used in various applications.
Xenon Fluoride: A xenon compound known for its reactivity and use in chemical synthesis.
Cesium Xenon Compounds: Similar to rubidium xenon compounds but with different properties due to the presence of cesium instead of rubidium
Uniqueness: Rubidium xenon compounds are unique due to the combination of a highly reactive alkali metal with an inert noble gasThe ability to form stable complexes and participate in various chemical reactions makes rubidium xenon compounds valuable in scientific research and industrial applications .
Propriétés
Numéro CAS |
12678-33-0 |
|---|---|
Formule moléculaire |
RbXe |
Poids moléculaire |
216.76 g/mol |
Nom IUPAC |
rubidium;xenon |
InChI |
InChI=1S/Rb.Xe |
Clé InChI |
KDLCSNRLYFANOE-UHFFFAOYSA-N |
SMILES canonique |
[Rb].[Xe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


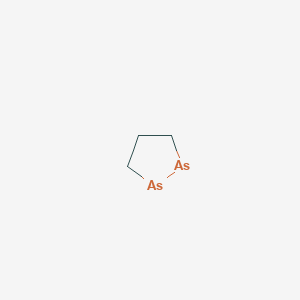
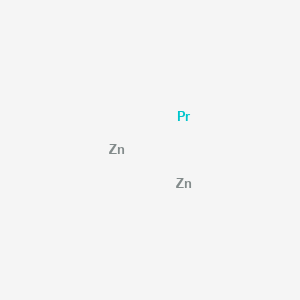
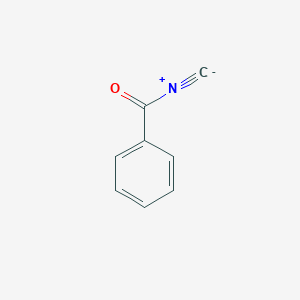

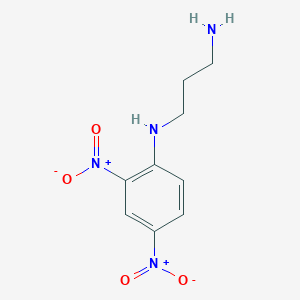

![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)
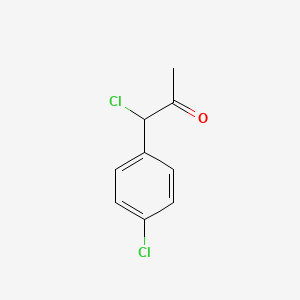

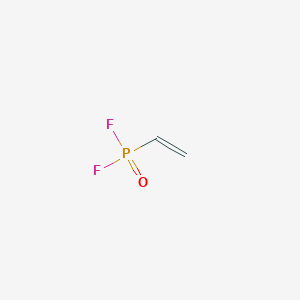
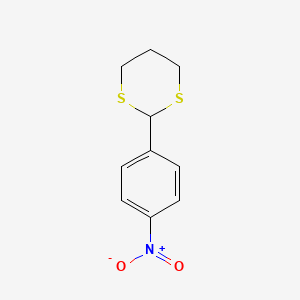
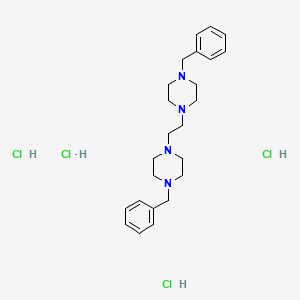
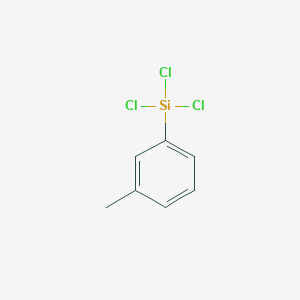
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
